Ammonium succinate
Overview
Description
Ammonium Succinate is a compound utilized in various chemical synthesis processes and studies, particularly in polymer science and material engineering. Its applications range from being a precursor in polymer synthesis to acting as an electrolyte in ionic liquids.
Synthesis Analysis
Ammonium Succinate can be synthesized through different methods, including the reaction of succinic acid with ammonia or ammonium carbonate. A notable synthesis approach involves the two-stage melt polycondensation of ammonium succinate and butanediol, leading to the production of high molecular weight poly(butylene succinate) (PBS) with significant crystallinity and biodegradation properties (Ji Jun-hui, 2010).
Molecular Structure Analysis
The structure of ammonium succinate derivatives, such as tris(2-hydroxyethyl)ammonium salts of succinic acid, has been elucidated through crystallographic studies. These compounds exhibit specific three-dimensional arrangements stabilized by interionic electrostatic interactions, contributing to their physicochemical properties (S. V. Loginov et al., 2018).
Chemical Reactions and Properties
Ammonium succinate participates in various chemical reactions, including polycondensation to form biodegradable polymers like PBS. Its reactivity with different agents can lead to the formation of crystalline polymers, highlighting its utility in creating materials with desired degradation rates and physical properties (Ji Jun-hui, 2010).
Physical Properties Analysis
The physical properties of compounds derived from ammonium succinate, such as PBS, have been characterized by various techniques, including FT-IR, NMR, and SEM. These studies reveal that PBS exhibits a high degree of crystallinity and a melting temperature indicative of its thermal stability and potential applications in environmentally friendly materials (Ji Jun-hui, 2010).
Scientific Research Applications
Radiolysis in Chemical Evolution : Negrón-Mendoza, Colín-García, and Ramos-Bernal (2018) explored the stability of ammonium succinate in oxygen-free aqueous mediums exposed to high radiation fields. This study is significant for understanding the role of ammonium succinate in prebiotic experiments and chemical evolution processes, particularly in the formation of biologically relevant compounds through radiolysis (Negrón-Mendoza, Colín-García, & Ramos-Bernal, 2018).
Lubrication and Graphene Nanolubricant : Avilés et al. (2019) studied an ammonium succinate protic ionic liquid (PIL) as an additive in water-based lubricants and as a base lubricant for graphene dispersions. This research highlights its application in reducing wear rate and surface damage in sapphire-stainless steel lubrication, demonstrating its potential in tribological applications (Avilés, Carrión-Vilches, Sanes, & Bermúdez, 2019).
Effects on Cooked Beef Color : Research by Ramanathan et al. (2013) examined the impact of succinate on cooked beef color. Their findings indicated that succinate, potentially including its ammonium salt form, could influence meat color through changes in muscle pH and metmyoglobin reducing activity, which is relevant for the food industry (Ramanathan, Mancini, Dady, & Van Buiten, 2013).
Regeneration of Ammonium Hydrogen Sulfate from Biomass : Jariwala, Crawford, and Lecaptain (2007) studied the regeneration of ammonium hydrogen sulfate from ammonium sulfate, which is relevant for the production of bio-based organic acids like succinic acid. This process minimizes the use of additional reagents and byproduct waste, which is crucial for sustainable chemical production (Jariwala, Crawford, & Lecaptain, 2007).
Cerebral Circulatory Hypoxia Treatment : Vaizov et al. (1994) demonstrated that ammonium succinate can increase the survival of rats with acute brain ischemia and prevent postischemic hypoperfusion and hypooxygenation of the brain. This finding suggests its potential use in medical applications related to cerebral circulatory hypoxia (Vaizov, Plotnikova, Yakimova, Vaizova, & Saratikov, 1994).
Plant Cell Culture : Gamborg and Shyluk (1970) found that soybean cell suspension cultures can grow on media with ammonium as the sole nitrogen source when Krebs cycle acids like succinate are added. This discovery is valuable for plant cell culture and agricultural research (Gamborg & Shyluk, 1970).
Safety And Hazards
Ammonium succinate should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Succinic acid, from which ammonium succinate is derived, is considered as one of the top value added bio-based chemicals . The use of ammonium hydroxide as base, leading to the production of di-ammonium succinate, lends itself to post-fermentative production of pyrrolidinones . Several technologies for the fermentation-based production of succinic acid and the subsequent conversion to useful products are currently commercialized .
properties
IUPAC Name |
diazanium;butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);2*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJPVZLSLOHJDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062279 | |
Record name | Ammonium succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium succinate | |
CAS RN |
2226-88-2, 15574-09-1 | |
Record name | Ammonium succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, ammonium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ammonium succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinic acid, ammonium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diammonium succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMMONIUM SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTZ9PEC9JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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